molecular formula C18H20ClN3O4S B11114264 N-(4-Chlorophenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-(4-Chlorophenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B11114264
M. Wt: 409.9 g/mol
InChI Key: CJZGXZUGYYWGEB-UDWIEESQSA-N
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Description

N-(4-Chlorophenyl)-N-({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling with 4-chlorophenyl isocyanate: The hydrazone intermediate is then reacted with 4-chlorophenyl isocyanate to form the desired product.

    Methanesulfonamide addition: Finally, methanesulfonamide is added to the reaction mixture to complete the synthesis.

The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(4-Chlorophenyl)-N-({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-methylmethanesulfonamide
  • N-(4-Ethoxyphenyl)-N-methylmethanesulfonamide
  • N-(4-Chlorophenyl)-N-({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Uniqueness

N-(4-Chlorophenyl)-N-({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20ClN3O4S

Molecular Weight

409.9 g/mol

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H20ClN3O4S/c1-3-26-17-10-4-14(5-11-17)12-20-21-18(23)13-22(27(2,24)25)16-8-6-15(19)7-9-16/h4-12H,3,13H2,1-2H3,(H,21,23)/b20-12+

InChI Key

CJZGXZUGYYWGEB-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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